molecular formula C4H6F3NO B6260359 N-(2,2,2-trifluoroethyl)acetamide CAS No. 34242-99-4

N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B6260359
CAS No.: 34242-99-4
M. Wt: 141.09 g/mol
InChI Key: GGFKQOQFSGPWBG-UHFFFAOYSA-N
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Description

N-(2,2,2-trifluoroethyl)acetamide is an organic compound with the molecular formula C4H7F3NO. It is a derivative of acetamide where the hydrogen atoms of the ethyl group are replaced by trifluoromethyl groups. This compound is known for its stability and unique properties, making it valuable in various fields such as organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing N-(2,2,2-trifluoroethyl)acetamide involves the reaction of glycine protected by an N-phthalyl group with trifluoroethylamine or its salt to form an amide. The protective group is then removed under the action of hydrated fibril to obtain the crude product. The crude product can be salted with acid to get a salt of this compound, and finally, a base is added to dissociate pure this compound .

Industrial Production Methods

The industrial production of this compound typically involves an improved process that is environmentally friendly and commercially viable. This process includes reacting chloroacetyl chloride with 2,2,2-trifluoroethylamine in the presence of an inorganic base such as sodium hydroxide, followed by treatment with aqueous ammonia in the presence of methyl tert-butyl ether under pressure .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include chloroacetyl chloride, sodium hydroxide, aqueous ammonia, and methyl tert-butyl ether. These reactions often require controlled temperatures and pressures to achieve the desired products .

Major Products Formed

The major products formed from reactions involving this compound include various amides and complex organic molecules used in pharmaceuticals and agrochemicals .

Scientific Research Applications

N-(2,2,2-trifluoroethyl)acetamide is widely used in scientific research due to its versatility and unique properties. Some of its applications include:

Comparison with Similar Compounds

N-(2,2,2-trifluoroethyl)acetamide can be compared with other similar compounds such as:

The uniqueness of this compound lies in its stability and ability to undergo various chemical transformations, making it a valuable tool in both research and industrial applications.

Properties

CAS No.

34242-99-4

Molecular Formula

C4H6F3NO

Molecular Weight

141.09 g/mol

IUPAC Name

N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C4H6F3NO/c1-3(9)8-2-4(5,6)7/h2H2,1H3,(H,8,9)

InChI Key

GGFKQOQFSGPWBG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC(F)(F)F

Purity

95

Origin of Product

United States

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